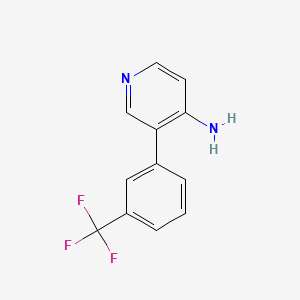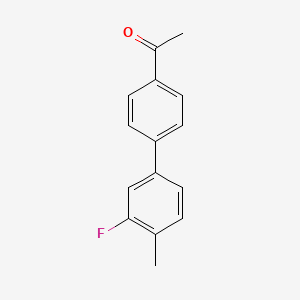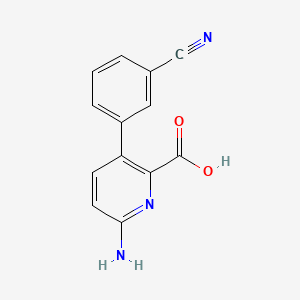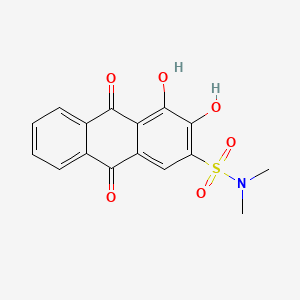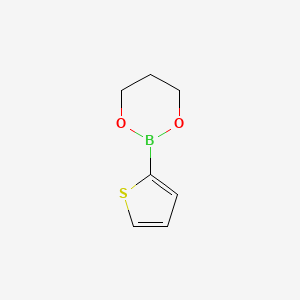
2-(Thiophen-2-YL)-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiophen-2-YL)-1,3,2-dioxaborinane is a heterocyclic compound containing a thiophene ring fused with a dioxaborinane moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
作用機序
Target of Action
Thiophene-based compounds have been studied extensively for their biological activities . They are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition, receptor antagonism, or ion channel modulation . The boron atom in the compound could potentially form reversible covalent bonds with biological targets, altering their function .
Biochemical Pathways
Thiophene derivatives have been found to affect various biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound’s boron atom could potentially interfere with biochemical processes that involve boron, such as cell signaling and bone metabolism .
Pharmacokinetics
For instance, thiophene derivatives are known to have good lipophilicity, which could enhance the compound’s absorption and distribution . The boron atom could potentially affect the compound’s metabolism and excretion .
Result of Action
Thiophene derivatives have been found to exert various biological effects, such as anti-inflammatory, anticancer, and antimicrobial activities . The compound’s boron atom could potentially exert additional effects, such as altering cell signaling or bone metabolism .
Action Environment
The action of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane could potentially be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other chemicals . Additionally, the compound’s action could potentially be influenced by biological factors, such as the target’s expression level and the presence of other interacting molecules .
生化学分析
Biochemical Properties
2-(Thiophen-2-YL)-1,3,2-dioxaborinane is known to interact with a variety of enzymes, proteins, and other biomolecules. The thiophene ring in the compound is known to play a vital role in these interactions .
Cellular Effects
Related thiophene compounds have been shown to exhibit a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
Related compounds have been shown to undergo N-demethylation, hydroxylation, and other transformations, suggesting potential pathways for this compound .
Subcellular Localization
Related compounds have been shown to localize in specific cellular compartments, suggesting potential targeting signals or post-translational modifications that could direct this compound to specific organelles .
準備方法
The synthesis of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane typically involves the condensation of thiophene derivatives with boronic acids or boronates. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
化学反応の分析
2-(Thiophen-2-YL)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to tetrahydrothiophene.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted thiophenes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed include sulfoxides, sulfones, and substituted thiophenes.
科学的研究の応用
2-(Thiophen-2-YL)-1,3,2-dioxaborinane has several applications in scientific research:
類似化合物との比較
2-(Thiophen-2-YL)-1,3,2-dioxaborinane can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
特性
IUPAC Name |
2-thiophen-2-yl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2S/c1-3-7(11-6-1)8-9-4-2-5-10-8/h1,3,6H,2,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRRKUUSGIROSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674620 |
Source


|
| Record name | 2-(Thiophen-2-yl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197024-83-2 |
Source


|
| Record name | 2-(Thiophen-2-yl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
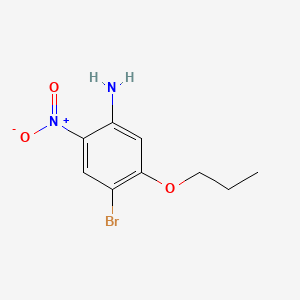
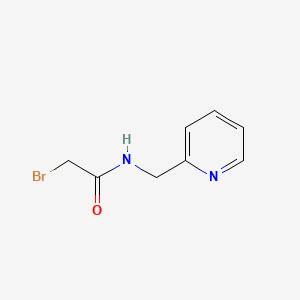
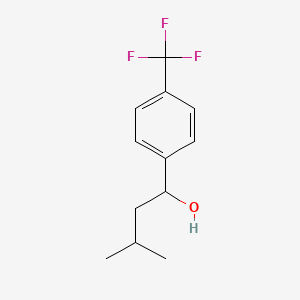
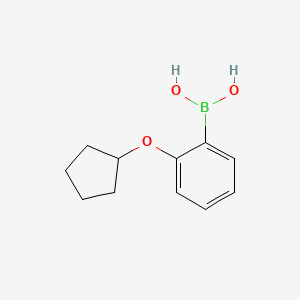
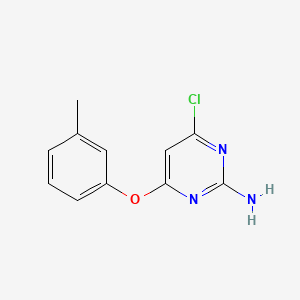
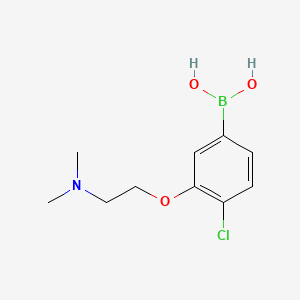
![4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B597437.png)
![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B597438.png)
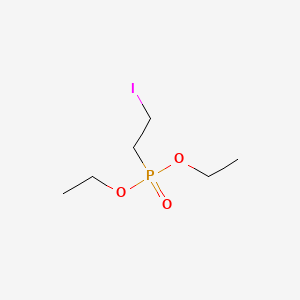
![N-((S)-1-Amino-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-3-chloro-4-isopropoxybenzamide](/img/structure/B597442.png)
